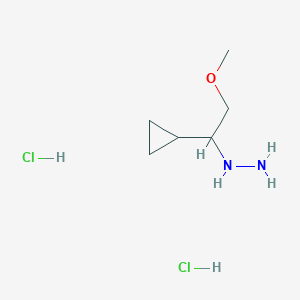

(1-Cyclopropyl-2-methoxyethyl)hydrazine dihydrochloride

CAS No.: 2044713-74-6

Cat. No.: VC6014201

Molecular Formula: C6H16Cl2N2O

Molecular Weight: 203.11

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2044713-74-6 |

|---|---|

| Molecular Formula | C6H16Cl2N2O |

| Molecular Weight | 203.11 |

| IUPAC Name | (1-cyclopropyl-2-methoxyethyl)hydrazine;dihydrochloride |

| Standard InChI | InChI=1S/C6H14N2O.2ClH/c1-9-4-6(8-7)5-2-3-5;;/h5-6,8H,2-4,7H2,1H3;2*1H |

| Standard InChI Key | JNSDDPHUFINEOS-UHFFFAOYSA-N |

| SMILES | COCC(C1CC1)NN.Cl.Cl |

Introduction

Chemical Identity and Structural Properties

Nomenclature and Identifiers

(1-Cyclopropyl-2-methoxyethyl)hydrazine dihydrochloride is systematically named to reflect its cyclopropyl ring, methoxyethyl chain, and hydrazine backbone. Key identifiers include:

The dual CAS numbers likely arise from variant registration processes or nomenclature updates, though both refer to the same compound .

Structural Features

The molecule consists of:

-

A cyclopropyl group fused to a two-carbon chain.

-

A methoxy (-OCH₃) substituent on the ethyl backbone.

-

A hydrazine (-NH-NH₂) core, protonated as a dihydrochloride salt .

The dihydrochloride form improves aqueous solubility, critical for reaction handling and biological testing.

Synthesis and Manufacturing

Key Synthetic Routes

Synthesis typically involves multi-step protocols leveraging protective group chemistry. A representative method, adapted from cyclopropylhydrazine hydrochloride synthesis , includes:

-

Protection of Hydrazine:

Cyclopropylamine reacts with N-Boc-O-tosyl hydroxylamine in dichloromethane at 0–20°C, forming N-Boc-O-cyclopropylhydrazine . -

Deprotection and Salt Formation:

The Boc-protected intermediate undergoes HCl-mediated deprotection, yielding the dihydrochloride salt .

Process Optimization

-

Solvent Selection: Dichloromethane and isopropanol are preferred for their compatibility with intermediates .

-

Temperature Control: Reactions proceed at 0–20°C to minimize side reactions .

-

Scalability: The method avoids column chromatography, enhancing industrial feasibility .

Physicochemical Characteristics

Thermal Properties

-

Stability: Stable at room temperature under anhydrous conditions but hygroscopic due to the hydrochloride groups.

Solubility Profile

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| Water | >50 | 25°C, neutral pH |

| Methanol | ~30 | 25°C |

| Dichloromethane | <5 | 25°C |

Data extrapolated from analogous hydrazine dihydrochlorides .

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume